

Whitepaper: Vanillin Synthesis via the trans-Feruloyl-CoA Pathway

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Compound of Interest		
Compound Name:	trans-Feruloyl-CoA	
Cat. No.:	B1248347	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a globally significant flavor and aroma compound. While traditionally extracted from vanilla beans, biotechnological production methods offer a sustainable and economically viable alternative. This technical guide provides an in-depth examination of the CoA-dependent biosynthetic pathway that converts trans-ferulic acid, a renewable precursor abundant in lignocellulosic biomass, into vanillin. The core of this pathway involves the intermediate, **trans-feruloyl-CoA**, which is synthesized and subsequently cleaved to yield the target aldehyde. This document details the key enzymes, presents quantitative data from various microbial systems, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the biochemical and experimental workflows.

The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The microbial conversion of ferulic acid to vanillin via a CoA-dependent, non-β-oxidative route is a well-characterized pathway.[1][2] This process is primarily a two-enzyme system, making it an attractive target for metabolic engineering in host organisms like Escherichia coli and Pseudomonas species.[3][4]

 Activation of Ferulic Acid: The pathway is initiated by the activation of ferulic acid to its coenzyme A (CoA) thioester. This reaction is catalyzed by Feruloyl-CoA Synthetase (FCS),





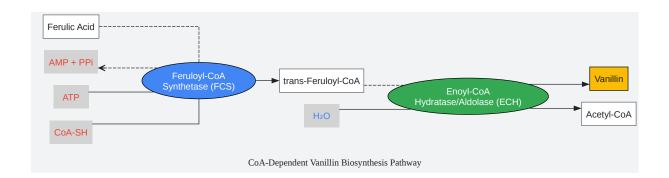


an enzyme also known as 4-hydroxycinnamate:CoA ligase.[4] This step requires ATP and Mg²⁺ as cofactors.

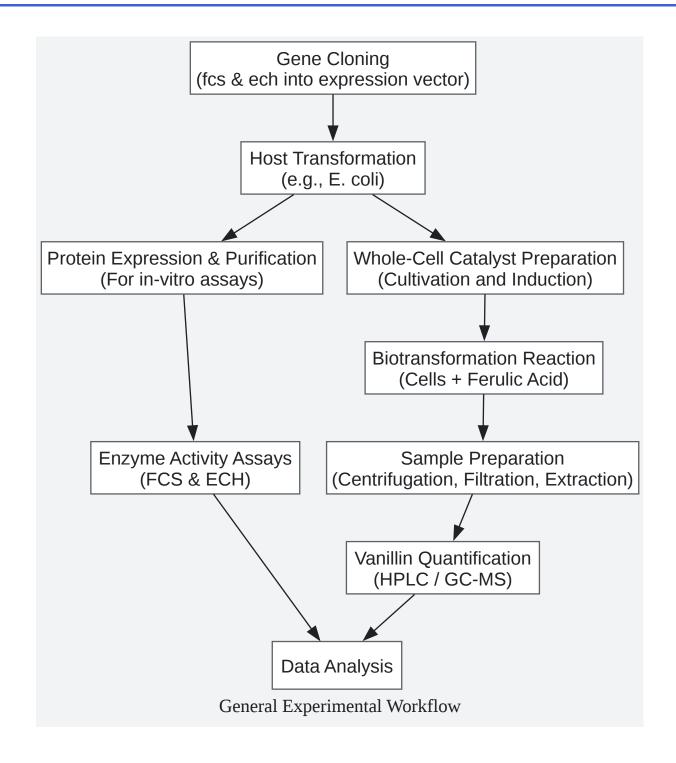
 Hydration and Cleavage: The resulting trans-feruloyl-CoA molecule is then hydrated and cleaved in a retro-aldol reaction catalyzed by Enoyl-CoA Hydratase/Aldolase (ECH). This enzyme is sometimes referred to as 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL). The reaction releases vanillin and acetyl-CoA as the final products.

The genes encoding these two key enzymes, fcs and ech, have been identified and characterized in several microorganisms, including Amycolatopsis sp., Pseudomonas fluorescens, and Streptomyces sp.









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